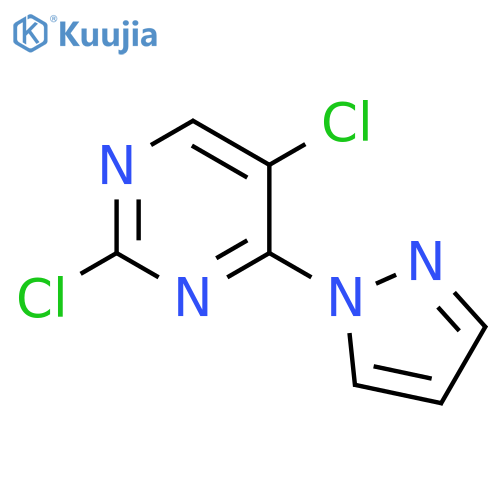Cas no 1404364-66-4 (2,5-dichloro-4-pyrazol-1-yl-pyrimidine)
2,5-ジクロロ-4-ピラゾール-1-イル-ピリミジンは、高反応性のピリミジン誘導体であり、有機合成における重要な中間体として利用されます。この化合物は、2つの塩素原子とピラゾール基を有するため、選択的な置換反応が可能で、医薬品や農薬の開発において多様な骨格構築に寄与します。特に、ハロゲン原子の反応性を活かしたカップリング反応や求核置換反応に適しており、複雑なヘテロ環化合物の合成に有用です。また、結晶性が良好で取り扱いやすく、安定性にも優れるため、実験室規模から工業的製造まで幅広く応用可能です。

1404364-66-4 structure
商品名:2,5-dichloro-4-pyrazol-1-yl-pyrimidine
CAS番号:1404364-66-4
MF:C7H4Cl2N4
メガワット:215.039458274841
CID:4597246
2,5-dichloro-4-pyrazol-1-yl-pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2,5-dichloro-4-pyrazol-1-yl-pyrimidine
-
- インチ: 1S/C7H4Cl2N4/c8-5-4-10-7(9)12-6(5)13-3-1-2-11-13/h1-4H
- InChIKey: WSLTUNQJGOEQMY-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=C(Cl)C(N2C=CC=N2)=N1
2,5-dichloro-4-pyrazol-1-yl-pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX99778-100mg |
2,5-dichloro-4-pyrazol-1-yl-pyrimidine |
1404364-66-4 | 95% | 100mg |
$315.00 | 2024-04-20 | |
| 1PlusChem | 1P01FGAQ-100mg |
2,5-dichloro-4-pyrazol-1-yl-pyrimidine |
1404364-66-4 | 95% | 100mg |
$298.00 | 2024-06-21 |
2,5-dichloro-4-pyrazol-1-yl-pyrimidine 関連文献
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
1404364-66-4 (2,5-dichloro-4-pyrazol-1-yl-pyrimidine) 関連製品
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
